molecular formula C8H7F3O3S B1372035 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid CAS No. 1174851-74-1

5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid

Cat. No. B1372035
CAS RN: 1174851-74-1
M. Wt: 240.2 g/mol
InChI Key: DACKXUFQJWUSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid, also known as TMTFA, is an organic compound that belongs to the thiophene family. It has a molecular weight of 240.2 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[(2,2,2-Trifluoroethoxy)methyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid , have been studied for their potential anticancer properties . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth.

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) . Their molecular framework can be modified to enhance efficacy and reduce side effects.

Antimicrobial Applications

Research has shown that thiophene compounds exhibit antimicrobial activity . This particular acid could be used to synthesize new antibiotics or antiseptic agents, addressing the growing concern of antibiotic resistance.

Organic Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors . The unique electronic properties of 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid could contribute to the development of more efficient organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural features are beneficial for fabricating OLEDs . Its ability to conduct electricity and emit light can be harnessed to create more durable and flexible displays.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid could be incorporated into coatings to protect metals from corrosion.

properties

IUPAC Name

5-(2,2,2-trifluoroethoxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACKXUFQJWUSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 2
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 3
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.